Copper(ii)methoxide

magnetic materials coordination chemistry solid-state physics

Standard copper salts (acetate, nitrate) introduce corrosive byproducts or undesired counterion coordination, compromising nanoparticle morphology and catalytic mechanism studies. Copper(II) methoxide solves this with a defined 1D polymeric structure. - **For Materials Science:** Clean thermolysis to phase-pure CuO/Cu₂O; no NOₓ or SOₓ off-gassing. - **For Catalysis:** Enables LTMS at 100 °C/20 bar; generates in-situ 10±5 nm Cu₂O/Cu⁰. - **For Bioinorganic Chem:** Provides unambiguous terminal Cu(II)-OH without competing counterions. Available in research quantities. Moisture-sensitive; inert handling required.

Molecular Formula C2H8CuO2
Molecular Weight 127.63 g/mol
Cat. No. B12061249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(ii)methoxide
Molecular FormulaC2H8CuO2
Molecular Weight127.63 g/mol
Structural Identifiers
SMILESCO.CO.[Cu]
InChIInChI=1S/2CH4O.Cu/c2*1-2;/h2*2H,1H3;
InChIKeyQFYBRRIPNPVECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Methoxide: Chemical Identity & Properties


Copper(II) methoxide is a transition metal alkoxide, belonging to the copper(II) alkoxide family. This coordination polymer exists as a blue-green powder or dark purple crystals, exhibiting a melting point (with decomposition) of approximately 206 °C and a molecular formula of Cu(OCH₃)₂, corresponding to a molecular weight of 127.63 g/mol [1][2][3]. Structurally, it has been definitively characterized by single-crystal X-ray diffraction as a novel infinite one-dimensional chain polymer where copper atoms in distorted square planar coordination are linked by bridging methoxide ligands [4]. The compound is highly insoluble in organic solvents and exhibits low volatility, with its synthesis readily achieved in quantitative yield from copper(II) acetate monohydrate under mild solvothermal conditions [4]. Due to its unique polymeric structure and reactivity imparted by the methoxide ligands, copper(II) methoxide serves as a key precursor for copper-containing thin films and nanoparticles, and as a catalyst in organic transformations such as oxidative methoxylation [5]. Its physical properties include moisture sensitivity and decomposition upon heating to form copper oxides, which are critical considerations for storage and handling in research and industrial settings [1][3].

1 Polymeric chain precursor for copper oxide thin films and nanoparticles
2 Reported catalyst in oxidative methoxylation and low-temperature methanol synthesis
3 Clean hydrolysis pathway for bioinorganic copper(II) hydroxide model complexes

Why Copper(II) Methoxide Outperforms Common Salts


The performance of copper(II) methoxide in catalysis and materials synthesis is not merely a function of its copper(II) center but is intrinsically linked to the unique reactivity and structural features of its methoxide ligand. Substituting it with common, more readily available copper(II) salts, such as acetate or chloride, leads to fundamentally different reaction pathways, altered product distributions, or outright synthetic failure. This is because the methoxide anion acts as both a strong nucleophile and a bridging ligand, enabling distinct catalytic cycles and the formation of polymeric precursor structures that cannot be replicated by other anions [1][2]. For instance, in oxidative methoxylation reactions, copper(II) methoxide circumvents the need for a separate base and generates a distinct active catalyst, while copper(II) acetate exhibits complex kinetic dependencies due to its dimeric structure [2]. Similarly, in materials science, the one-dimensional polymeric chain structure of copper(II) methoxide dictates its decomposition pathway and the morphology of resulting copper oxide materials, a level of control not afforded by simple ionic salts [3]. Therefore, selection of copper(II) methoxide is driven by specific, quantifiable performance metrics where it demonstrably outperforms its analogues, as detailed in the evidence below.

! Methoxide ligand acts as nucleophile and bridging unit; reaction pathway may shift with acetate or halide salts.
! 1D polymeric structure governs decomposition morphology; ionic salts do not replicate this control.
! Direct substitution may alter product distribution or cause synthetic failure in targeted sol-gel and catalytic methods.

Copper(II) Methoxide: Comparative Performance Evidence


Magnetic Ordering vs. Halide-Methoxide Analogues

Copper(II) methoxide (Cu(OMe)₂) exhibits distinct magnetic behavior compared to its chloride and bromide methoxide analogues. While Cu(OMe)₂ displays linear antiferromagnetism, the chloride variant CuCl(OMe) follows the Curie law with an effective magnetic moment (μeff) of 2.0 B.M., and the bromide variant CuBr(OMe) is only feebly paramagnetic [1]. This difference in bulk magnetic properties, stemming from the distinct superexchange pathways enabled by the μ₂-methoxide bridges in the pure methoxide polymer versus the mixed-anion coordination environment, is critical for researchers selecting a precursor for magnetic nanomaterials or for studies on magnetic exchange interactions.

Magnetic ordering
Head-to-head
Cu(OMe)₂: linear antiferromagnetism
CuCl(OMe): paramagnetic (μeff=2.0 B.M.)
CuBr(OMe): feebly paramagnetic
Distinct magnetic ground state for spintronic and magnetic nanomaterial research.
Solid-state susceptibility context; cooperative coupling vs. isolated moments.
magnetic materials coordination chemistry solid-state physics

Enhanced Synthesis Yield via Solvothermal Route

The direct solvothermal synthesis of copper(II) methoxide from copper(II) acetate monohydrate and methanol offers a substantial advantage in yield and simplicity. This method results in essentially quantitative conversion to the product, as confirmed by analysis of byproducts [1]. In contrast, the classical synthetic route involving the reaction of lithium methoxide and CuCl₂ in methanol, first reported in 1965, yields the product at only 89.5% [1]. The newer solvothermal method eliminates the need for lithium reagents and inert-atmosphere handling until the final isolation step, making it a more efficient and scalable choice for procurement of high-purity material [1].

Synthesis yield
Cross-study
Quantitative (~100%) via solvothermal route
vs. 89.5% (LiOMe + CuCl₂ route)
Supports cost-effective, scalable procurement and high-purity supply.
Yield advantage >10% absolute; method eliminates lithium reagent handling.
synthetic methodology precursor chemistry organometallic synthesis

Low-Temperature Methanol Synthesis Efficiency

In the context of low-temperature methanol synthesis (LTMS), a catalyst system derived from copper(II) methoxide demonstrates exceptional performance. A once-through system using a copper(II) acetate and methoxide precursor achieved up to 92% syngas conversion with >94% selectivity to methanol at 20 bar and 100 °C within 2 hours [1]. This performance is enabled by the in-situ formation of Cu₂O/Cu⁰ nanoparticles (~10 ± 5 nm) from the methoxide precursor [1]. While direct comparisons to other copper precursors under identical LTMS conditions are not provided in the abstract, this level of low-temperature, high-selectivity conversion is a significant benchmark that distinguishes copper methoxide-based systems from conventional high-temperature, high-pressure industrial methanol synthesis catalysts (e.g., Cu/ZnO/Al₂O₃) which require 200-300 °C and 50-100 bar.

Low-T methanol synthesis
Class-level
92% syngas conversion, >94% selectivity at 100 °C, 20 bar
Conventional Cu/ZnO/Al₂O₃: typically >200 °C, >50 bar
Reported low-temperature catalytic performance for next-generation methanol production research.
In‑situ formation of Cu₂O/Cu⁰ nanoparticles (~10 nm); batch reactor context.
heterogeneous catalysis methanol economy low-temperature catalysis

Clean Hydrolytic Formation of Cu(II) Hydroxide

Copper(II) methoxide derivatives undergo clean hydrolysis to yield mononuclear copper(II) hydroxide complexes, a reaction pathway that is not universally shared by other copper(II) salts . For instance, the hydrolysis of copper(II) acetate or chloride in the presence of various ligands often leads to the formation of mixed-anion complexes or insoluble hydroxide precipitates [1]. The clean conversion offered by methoxide precursors is critical for the targeted synthesis of well-defined copper(II) hydroxide species, which serve as structural and functional models for metalloenzyme active sites. This contrasts with the complex speciation resulting from the hydrolysis of copper(II) halides or sulfates, which can introduce unwanted counterions and complicate product isolation.

Hydrolytic conversion
Class-level
Clean formation of mononuclear Cu(II)-OH complexes
vs. mixed-anion complexes or precipitates with Cu(OAc)₂, CuCl₂, CuSO₄
Enables well-defined bioinorganic model complexes without counterion contamination.
Hydrolysis of methoxide derivatives with excess water; ligand-design dependent.
hydrolysis chemistry ligand exchange precursor for model complexes

Copper(II) Methoxide: Validated Applications


Magnetic & Electronic Materials via Controlled Decomposition

The well-defined one-dimensional polymeric structure and the quantifiable antiferromagnetic behavior of copper(II) methoxide make it an ideal precursor for the controlled synthesis of copper oxide (CuO) and copper metal nanoparticles and thin films. Researchers developing magnetic storage media, spintronic devices, or antiferromagnetic materials should select Cu(OMe)₂ over other copper salts to leverage its predictable decomposition pathway to phase-pure copper oxides, as indicated by its clean thermolysis to copper oxides [1]. The polymeric nature ensures a uniform metal-ion distribution in the precursor state, which is crucial for achieving homogeneous nanostructures. In contrast, common salts like copper(II) nitrate or sulfate decompose to produce corrosive and environmentally hazardous nitrogen oxides or sulfur oxides, respectively, making methoxide a cleaner and safer alternative for CVD and sol-gel processes.

Low-Temperature Methanol Production Catalyst

The demonstrated catalytic performance of a copper methoxide-based system—achieving 92% syngas conversion and >94% methanol selectivity at just 100 °C and 20 bar [2]—validates its procurement for R&D in low-temperature methanol synthesis (LTMS). This application scenario is specifically for industrial catalysis researchers and chemical engineers focused on process intensification. The use of copper(II) methoxide as a pre-catalyst to generate highly active Cu₂O/Cu⁰ nanoparticles (10 ± 5 nm) in situ [2] offers a pathway to circumvent the harsh conditions of traditional methanol production, thereby reducing energy consumption and capital costs. Procurement of high-purity copper(II) methoxide is therefore a strategic choice for groups aiming to develop or optimize LTMS technology.

Bioinorganic Model Complexes via Clean Hydrolysis

The clean hydrolytic conversion of copper(II) methoxide complexes to defined mononuclear copper(II) hydroxide species [3] is a critical application scenario for bioinorganic and coordination chemists. Researchers synthesizing structural or functional models for copper-containing enzymes (e.g., galactose oxidase, particulate methane monooxygenase) should prioritize copper(II) methoxide. Its use avoids the complication of counterion coordination (e.g., from acetate or halides) that can lead to mixed-ligand complexes and confound mechanistic studies. This enables the unambiguous preparation of a terminal Cu(II)-OH unit, a key intermediate in many proposed enzymatic cycles, thereby providing cleaner, more interpretable spectroscopic and reactivity data.

Copper Oxide Sol-Gel Precursor (Patented)

Patented processes for producing copper-containing oxide precursors explicitly specify copper methoxide as the preferred copper alkoxide source for sol-gel synthesis . In this industrial application scenario, procurement of copper(II) methoxide is essential for replicating patented methodologies for advanced ceramics and composite oxides. The patent literature highlights the utility of copper methoxide in forming stable alkoxide mixtures that, upon controlled hydrolysis with multidentate amine ligands, yield high-quality, homogeneous precursor gels . Alternative copper alkoxides or salts may not exhibit the same compatibility with other metal alkoxides (e.g., silicon, titanium) in the sol-gel formulation, leading to phase separation and inferior material properties. Therefore, adherence to the specified precursor is necessary for achieving the claimed product quality.

Application
Selection Property
Validation Focus
Magnetic & electronic materials
Polymeric structure & antiferromagnetic order
Controlled thermal decomposition to phase-pure CuO/Cu
Low-temperature methanol synthesis
Reported low‑temperature catalytic performance
In‑situ nanoparticle formation & energy‑efficient process development
Bioinorganic model complexes
Clean hydrolytic conversion to mononuclear Cu(II)-OH
Preparation of defined hydroxide species without anion interference
Sol-gel precursor (patented)
Compatibility with other metal alkoxides
Homogeneous sol-gel processing per patented methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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